molecular formula C15H15NO3 B8458118 5-Cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

5-Cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8458118
M. Wt: 257.28 g/mol
InChI Key: MZOACOBWYGVVED-UHFFFAOYSA-N
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Patent
US07585874B2

Procedure details

To a solution of N-hydroxybenzenecarboximidoyl chloride (Tetrahedron Letters, 47(9), 1457-1460, 2006, 500 mg, 3.21 mmol) and cyclopropyl-propynoic acid ethyl ester (Organic Syntheses, 66, 173-179, 1988, 515 mg, 3.21 mmol) in diethyl ether (5 ml) was added dropwise over a period of 2 min at ambient temperature triethylamine (0.54 ml, 3.86 mmol) and the reaction mixture was stirred for 3 d at this temperature. The resulting suspension was diluted with tert-butylmethylether (5 ml) and water (10 ml). The aqueous layer was extracted with tert-butylmethylether (10 ml) and the organic layers were washed with water (10 ml) and brine (10 ml). Drying over sodium sulfate and purification by chromatography (SiO2, heptane:ethyl acetate=98:2 to 80:20) afforded the title compound (414 mg, 50%) as a colorless liquid. MS: m/e=258.1 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([O:13][C:14](=[O:20])[C:15]#[C:16][CH:17]1[CH2:19][CH2:18]1)[CH3:12].C(N(CC)CC)C>C(OCC)C.C(OC)(C)(C)C.O>[CH2:11]([O:13][C:14]([C:15]1[C:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N:2][O:1][C:16]=1[CH:17]1[CH2:19][CH2:18]1)=[O:20])[CH3:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ON=C(C1=CC=CC=C1)Cl
Name
Quantity
515 mg
Type
reactant
Smiles
C(C)OC(C#CC1CC1)=O
Name
Quantity
0.54 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 d at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with tert-butylmethylether (10 ml)
WASH
Type
WASH
Details
the organic layers were washed with water (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate and purification by chromatography (SiO2, heptane:ethyl acetate=98:2 to 80:20)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C1CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 414 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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